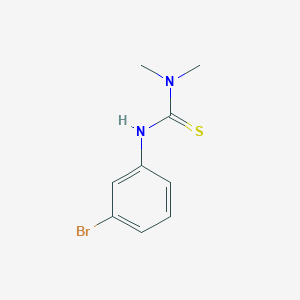

3-(3-Bromophenyl)-1,1-dimethylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1,1-dimethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2S/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEWFCXHADTYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3 Bromophenyl 1,1 Dimethylthiourea

Established and Proposed Synthetic Pathways

The synthesis of 3-(3-Bromophenyl)-1,1-dimethylthiourea can be achieved through several reliable routes, primarily categorized as direct condensation or isothiocyanate-mediated reactions. Furthermore, advanced catalytic methods are instrumental in preparing the necessary precursors.

Direct Condensation Approaches

Direct condensation methods offer a straightforward approach to forming the thiourea (B124793) backbone by constructing the N-C(S)-N linkage from simpler starting materials.

One primary method involves the reaction of 3-bromoaniline (B18343) with dimethylthiocarbamoyl chloride. wikipedia.org In this reaction, the nucleophilic amine attacks the electrophilic carbonyl-like carbon of the thiocarbamoyl chloride, displacing the chloride and forming the desired thiourea. Dimethylthiocarbamoyl chloride is itself synthesized via the chlorination of tetramethylthiuram disulfide. wikipedia.org

An alternative condensation strategy involves the reaction of an amine with carbon disulfide. nih.govresearchgate.net This process typically proceeds through the in-situ formation of a dithiocarbamate (B8719985) salt, which is subsequently desulfurized to yield an isothiocyanate. nih.gov This reactive intermediate is then captured by an amine to produce the final thiourea product. nih.gov Efficient synthesis of thiourea derivatives can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium. acs.org This method proceeds through a xanthate intermediate rather than an isothiocyanate. acs.org

Table 1: Comparison of Direct Condensation Synthetic Routes

| Method | Key Reagents | Intermediates | Advantages |

|---|---|---|---|

| Thiocarbamoyl Chloride Route | 3-Bromoaniline, Dimethylthiocarbamoyl Chloride | None (Direct) | Often a one-step, high-yielding reaction. |

| Carbon Disulfide Route | 3-Bromoaniline, Carbon Disulfide, Dimethylamine (B145610) | Dithiocarbamate salt, Isothiocyanate (in situ) | Utilizes simple, readily available building blocks. acs.org |

Isothiocyanate-Mediated Routes

The most prevalent and efficient method for synthesizing N,N'-trisubstituted thioureas like this compound is through an isothiocyanate intermediate. ijacskros.com This pathway involves the nucleophilic addition of dimethylamine to 3-bromophenyl isothiocyanate. researchgate.net

The starting material, 3-bromophenyl isothiocyanate, is commercially available and has been utilized in the synthesis of various complex molecules. chemicalbook.comsigmaaldrich.com Its synthesis can be accomplished by reacting 3-bromoaniline with thiocarbonylating agents such as thiophosgene (B130339) or, more commonly, carbon disulfide in the presence of a desulfurating agent. ijacskros.comrsc.org Triflic anhydride (B1165640) (Tf₂O) has been reported as a practical and mild desulfurating reagent for converting dithiocarbamates (formed from the amine and CS₂) into isothiocyanates. ijacskros.com The subsequent reaction of the isothiocyanate with a primary or secondary amine readily yields the corresponding thiourea. ijacskros.com

A study on the synthesis of a related compound, 3-(2-bromophenyl)-1,1-dimethylthiourea, describes the dropwise addition of a dimethylamine solution to a solution of 2-bromophenyl isothiocyanate in anhydrous dioxane. researchgate.net This highlights a standard and effective procedure for this type of transformation.

Palladium-Catalyzed Coupling Reactions for Precursors

The synthesis of precursors, particularly substituted anilines, is crucial for creating a diverse range of thiourea analogs. Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for this purpose, with the Buchwald-Hartwig amination being a cornerstone technology for C-N bond formation. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination facilitates the coupling of aryl halides or triflates with amines. wikipedia.org This reaction could be employed to synthesize the 3-bromoaniline precursor itself, for example, by coupling 1,3-dibromobenzene (B47543) with an ammonia (B1221849) equivalent. organic-chemistry.org The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands like XPhos, has greatly expanded the scope of this reaction, allowing it to proceed under milder conditions with high functional group tolerance. wikipedia.orgnih.gov The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, and base (e.g., NaOt-Bu, Cs₂CO₃) is critical for optimizing the reaction outcome. nih.govnih.gov

Furthermore, other palladium-catalyzed reactions can be used to modify precursors before the thiourea formation step. For instance, a Suzuki coupling could be performed on a di-halogenated benzene (B151609) ring to introduce a new carbon-carbon bond, followed by a Buchwald-Hartwig amination to install the amine, thereby generating a more complex aniline (B41778) precursor. mdpi.comnih.gov Similarly, palladium catalysis can enable the synthesis of 3-bromosubstituted pyrroles and arylgermanium compounds, showcasing the versatility of these methods in precursor development. rsc.orgthieme.de

Reaction Mechanisms and Kinetic Studies for Synthesis Optimization

Understanding the underlying reaction mechanisms is key to optimizing the synthesis of this compound.

The mechanism for the isothiocyanate-mediated route is a well-understood nucleophilic addition. The nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group (R-N=C=S). This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The kinetics of this reaction can be influenced by the reaction conditions. For instance, the reaction of isothiocyanates with amines is preferentially carried out in alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, deprotonated state. researchgate.net

For direct condensation routes using carbon disulfide, the mechanism involves the initial formation of a dithiocarbamate salt from the reaction of an amine and CS₂ in the presence of a base. nih.govrsc.org Subsequent desulfurization of this salt, often promoted by an activating agent, leads to the formation of a reactive isothiocyanate intermediate, which is then intercepted by a second amine molecule as described above. rsc.org Kinetic optimization would involve managing the rates of these consecutive steps to prevent side reactions and maximize the yield of the desired product.

Purification and Analytical Elucidation of Reaction Products

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound.

Purification is typically achieved using standard laboratory techniques. If the product precipitates from the reaction mixture, it can be isolated by simple filtration. researchgate.net Recrystallization from an appropriate solvent, such as ethanol (B145695) or isopropanol, is a common method for enhancing purity. google.comnih.gov For non-crystalline products or to separate minor impurities, column chromatography using silica (B1680970) gel as the stationary phase is employed. rsc.org

The structural confirmation of the compound relies on a combination of spectroscopic methods. rsc.org The data presented in the following table are based on expected values and data from structurally similar compounds. researchgate.netrsc.orgmdpi.com

Table 2: Expected Analytical Data for this compound

| Analytical Method | Expected Observations |

|---|---|

| ¹H-NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons of the 3-bromophenyl group. A singlet in the aliphatic region (approx. 3.0-3.5 ppm) integrating to six protons for the two equivalent methyl groups. A broad singlet for the N-H proton. |

| ¹³C-NMR | A signal for the thiocarbonyl carbon (C=S) in the range of 180-185 ppm. rsc.org Multiple signals in the aromatic region (approx. 115-140 ppm), including the carbon directly bonded to bromine. A signal for the methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (approx. 3200-3400 cm⁻¹), aromatic and aliphatic C-H stretching (approx. 2900-3100 cm⁻¹), C=S stretching (approx. 1300-1400 cm⁻¹), and C-N stretching. rsc.org |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₉H₁₁BrN₂S. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) would be definitive. rsc.org |

| X-Ray Crystallography | Provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding. researchgate.netnih.gov |

Derivatization Strategies for Analog Generation

The structure of this compound offers two primary sites for chemical modification to generate a library of analogs: the thiourea functional group and the bromo-substituent on the aromatic ring.

The thiourea moiety itself is a versatile synthetic intermediate. It can serve as a precursor for the synthesis of guanidines through reaction with reagents like the Burgess reagent. researchgate.net Additionally, thioureas are well-known building blocks for the construction of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles and imidazoles. acs.orgrsc.org

The bromine atom on the phenyl ring provides a valuable handle for modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly diversifying the parent structure.

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids would replace the bromine atom with a new carbon-based substituent, creating biaryl or styrenyl analogs. mdpi.com

Buchwald-Hartwig Amination: A second amination reaction at the C-Br bond could introduce a different primary or secondary amine, leading to the synthesis of diaminophenyl derivatives. organic-chemistry.orgnih.gov

Sonogashira Coupling: Coupling with terminal alkynes would introduce alkynyl functionalities.

Heck Coupling: Reaction with alkenes would append vinyl groups to the phenyl ring.

These derivatization strategies underscore the utility of this compound not just as a final compound but as a key intermediate for accessing a broad chemical space of related molecules.

Functionalization at the Thiourea Moiety

The thiourea moiety in this compound is a locus of reactivity, with the sulfur and nitrogen atoms participating in a variety of chemical transformations. These reactions are crucial for the construction of heterocyclic systems and other functionalized derivatives.

One of the primary transformations of N-aryl-N',N'-dimethylthioureas is their cyclization with various electrophiles. For instance, the reaction with α-haloketones or α-haloesters can lead to the formation of thiazole (B1198619) derivatives. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the halo-compound, followed by an intramolecular condensation involving the nitrogen atom to form the heterocyclic ring.

Another important reaction is the oxidative cyclization. The use of oxidizing agents like bromine or iodine can induce the formation of benzothiazole (B30560) derivatives through an intramolecular electrophilic substitution on the phenyl ring. The reaction likely proceeds through the formation of a sulfenyl halide intermediate which then attacks the aromatic ring.

Furthermore, the thiourea functionality can be converted to a urea (B33335) group through oxidative desulfurization, typically using reagents like hydrogen peroxide or other oxidizing agents. The nitrogen atoms can also be involved in further reactions, such as acylation or alkylation, although the presence of the dimethyl groups on one of the nitrogen atoms limits the scope of these reactions to the secondary amine nitrogen.

Table 1: Examples of Functionalization Reactions at the Thiourea Moiety of N-Aryl-N',N'-dimethylthiourea Analogs

| Reactant(s) | Reagent(s) | Product Type | Typical Yield (%) |

| 3-(Aryl)-1,1-dimethylthiourea, α-Bromoacetophenone | Base (e.g., NaOEt) | 2-(Arylimino)-3,4-diphenylthiazoline | 70-85 |

| 3-(Aryl)-1,1-dimethylthiourea | Bromine in Chloroform | 2-(Dimethylamino)benzothiazole | 60-75 |

| 3-(Aryl)-1,1-dimethylthiourea | Hydrogen Peroxide | 1-(Aryl)-3,3-dimethylurea | 80-95 |

| 3-(Aryl)-1,1-dimethylthiourea, Acyl Chloride | Pyridine | 1-Acyl-3-(Aryl)-1,1-dimethylthiourea | 65-80 |

Bromophenyl Ring Modifications (e.g., Positional Isomers, Additional Substitutions)

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, significantly diversifying the molecular architecture.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 3-(3'-substituted-[1,1'-biphenyl]-3-yl)-1,1-dimethylthioureas. mdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups. mdpi.combeilstein-journals.org

Heck-Mizoroki Reaction: The Heck reaction allows for the introduction of alkenyl groups. The coupling of this compound with various alkenes, catalyzed by a palladium complex in the presence of a base, would lead to the formation of 3-(3-alkenylphenyl)-1,1-dimethylthioureas. organic-chemistry.orgresearchgate.net This reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. rsc.org

Sonogashira Coupling: This coupling reaction is used to introduce alkynyl substituents. The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would yield 3-(3-(alkynyl)phenyl)-1,1-dimethylthioureas. wikipedia.orgwikipedia.org This method is highly efficient for creating carbon-carbon triple bonds. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. The amination of this compound with a variety of primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand, would produce 3-(3-aminophenyl)-1,1-dimethylthioureas. nih.govchemicalbook.com This reaction is a significant improvement over classical methods for the synthesis of arylamines. nih.gov

Ullmann Condensation: A copper-catalyzed alternative for forming carbon-heteroatom bonds is the Ullmann condensation. sigmaaldrich.com This reaction can be used to introduce alkoxy, aryloxy, or amino groups by reacting this compound with alcohols, phenols, or amines at elevated temperatures. sigmaaldrich.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Bromophenyl Ring Modification

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(3'-Aryl-[1,1'-biphenyl]-3-yl)-1,1-dimethylthiourea | 75-95 |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 3-(3-(E)-Alkenylphenyl)-1,1-dimethylthiourea | 60-85 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(3-Alkynylphenyl)-1,1-dimethylthiourea | 70-90 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-(3-Aminophenyl)-1,1-dimethylthiourea | 65-88 |

Regioselectivity and Stereoselectivity in Analog Synthesis

The synthesis of analogs of this compound with additional substituents on the phenyl ring requires careful consideration of regioselectivity. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of further functionalization.

For instance, if a substituted 3-bromoaniline is used as the starting material for the synthesis of the corresponding thiourea, the position of the new substituent will be predetermined. The synthesis of 3-bromophenyl isothiocyanate, a key intermediate, can be achieved from 3-bromoaniline. organic-chemistry.org Subsequent reaction with dimethylamine affords this compound. If an aniline with additional substituents is used, the regiochemistry of the final product is set from the start.

In the context of modifying the bromophenyl ring of the pre-formed thiourea, the regioselectivity of electrophilic aromatic substitution would be governed by the combined directing effects of the bromine atom (ortho-, para-directing) and the dimethylthiourea group (meta-directing). However, such reactions are often less controlled than cross-coupling reactions.

The cross-coupling reactions mentioned in the previous section are inherently regioselective, as the reaction occurs at the carbon-bromine bond. When synthesizing analogs with multiple substituents on the phenyl ring, the relative reactivity of different halogen atoms can be exploited. For example, in a dihalophenyl substrate, an iodine atom will typically react in preference to a bromine atom in Suzuki or Sonogashira couplings.

Stereoselectivity becomes a consideration when chiral centers are introduced into the molecule, for example, by using a chiral amine in a Buchwald-Hartwig reaction or by employing a chiral ligand in a catalytic reaction that creates a new stereocenter. As the parent molecule, this compound, is achiral, stereoselectivity is primarily relevant to the synthesis of its more complex, chiral analogs. For instance, asymmetric hydrogenation of an alkenyl derivative obtained from a Heck reaction could lead to a chiral alkyl side chain.

Table 3: Regioselective Synthesis of Substituted Analogs

| Starting Material | Reagent(s) | Reaction Type | Product | Key Aspect |

| 3-Bromo-5-methylaniline | 1. CS₂, NH₄OH; 2. HgCl₂; 3. (CH₃)₂NH | Thiourea formation | 3-(3-Bromo-5-methylphenyl)-1,1-dimethylthiourea | Pre-defined regiochemistry |

| 3,5-Dibromoaniline | 1. CS₂, NH₄OH; 2. HgCl₂; 3. (CH₃)₂NH | Thiourea formation | 3-(3,5-Dibromophenyl)-1,1-dimethylthiourea | Pre-defined regiochemistry |

| 3-(3,5-Dibromophenyl)-1,1-dimethylthiourea | Arylboronic acid (1 eq.) | Selective Suzuki Coupling | 3-(3-Bromo-5'-aryl-[1,1'-biphenyl]-5-yl)-1,1-dimethylthiourea | Regioselective coupling |

| 3-(3-Iodo-5-bromophenyl)-1,1-dimethylthiourea | Terminal alkyne (1 eq.) | Selective Sonogashira Coupling | 3-(3-Bromo-5-(alkynyl)phenyl)-1,1-dimethylthiourea | Chemoselective C-I vs C-Br coupling |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Fingerprinting for Detailed Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and understanding the electronic and vibrational characteristics of a molecule. The following sections detail the expected spectroscopic signatures for 3-(3-Bromophenyl)-1,1-dimethylthiourea.

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the molecular skeleton, including the connectivity of atoms and the chemical environment of nuclei such as ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The 3-bromophenyl group will exhibit a complex splitting pattern. The proton at the C2 position (between the bromo and thiourea (B124793) substituents) would likely appear as a triplet. The protons at C4 and C6 would appear as distinct doublet of doublets or multiplets, and the proton at C5 would likely be a triplet. These aromatic protons are expected to resonate in the range of δ 7.0–7.8 ppm.

Amine Proton (N-H): A single, broad signal corresponding to the N-H proton is anticipated, typically in the downfield region (δ 8.5–9.5 ppm), with its chemical shift and broadness influenced by factors like solvent, concentration, and hydrogen bonding.

Methyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet, integrating to 6H, in the upfield region, likely around δ 3.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework.

Thiocarbonyl Carbon (C=S): The most downfield signal is expected for the thiocarbonyl carbon, typically appearing around δ 180 ppm. unito.it

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons of the bromophenyl ring. The carbon atom attached to the bromine (C-Br) would be found around δ 122 ppm, while the carbon attached to the nitrogen (C-N) would be in the δ 135-140 ppm range. The other four aromatic carbons would resonate between δ 120–135 ppm.

Methyl Carbons (-N(CH₃)₂): A single signal for the two equivalent methyl carbons is expected in the aliphatic region, typically around δ 40-45 ppm.

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (Aromatic) | 7.0 - 7.8 |

| ¹H (N-H) | 8.5 - 9.5 |

| ¹H (N(CH₃)₂) | ~3.1 |

| ¹³C (C=S) | ~180 |

| ¹³C (Aromatic) | 120 - 140 |

| ¹³C (N(CH₃)₂) | 40 - 45 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

Key expected vibrational frequencies for this compound include:

N-H Stretching: A sharp to moderately broad band in the region of 3100–3400 cm⁻¹ corresponds to the N-H stretching vibration. The exact position can indicate the extent of hydrogen bonding. researchgate.netnih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic of thioureas. This bond gives rise to bands in the fingerprint region, often coupled with other vibrations, typically appearing in the 600–850 cm⁻¹ range. researchgate.net

C-N Stretching and Bending: Vibrations associated with the C-N bonds of the thiourea core are expected in the 1350–1550 cm⁻¹ region.

Aromatic C=C Stretching: Phenyl ring quadrant stretching vibrations are expected around 1600 cm⁻¹ and 1475 cm⁻¹. nih.gov

C-Br Stretching: A band corresponding to the C-Br stretch is expected at lower frequencies, typically in the 500–650 cm⁻¹ range.

| Predicted Vibrational Frequencies for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1475 - 1600 |

| C-N Stretch | 1350 - 1550 |

| C=S Stretch | 600 - 850 |

| C-Br Stretch | 500 - 650 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

For this compound (C₉H₁₁BrN₂S), the molecular weight is 259.17 g/mol . A key feature in its mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 258 and 260 (for the monoisotopic masses).

Expected fragmentation pathways would involve the cleavage of the bonds adjacent to the thiocarbonyl group, leading to characteristic fragment ions.

| Predicted Mass Spectrometry Fragments for this compound | |

| m/z Value | Possible Fragment Ion |

| 258/260 | [C₉H₁₁BrN₂S]⁺ (Molecular Ion) |

| 199/201 | [C₇H₆BrN]⁺ |

| 170/172 | [C₆H₄BrN]⁺ |

| 88 | [C₃H₆NS]⁺ |

| 72 | [C₂H₆N₂]⁺ |

Single-Crystal X-ray Diffraction Analysis of this compound and Related Analogues

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular packing. While the specific crystal structure of the title compound is not found in the reviewed literature, analysis of its close analogues, 3-(2-Bromophenyl)-1,1-dimethylthiourea researchgate.net and 1-(3-Bromophenyl)thiourea nih.goviucr.orgresearchgate.net, provides significant insight into its expected solid-state conformation and interactions.

The molecular geometry of thioureas is characterized by the planarity of the thiourea core and the relative orientation of the substituent groups.

In the analogue 1-(3-Bromophenyl)thiourea , the thiourea moiety (S/N/N/C) is nearly planar, and it forms a dihedral angle of 66.72 (15)° with the benzene (B151609) ring. nih.goviucr.org For the ortho-substituted analogue, 3-(2-Bromophenyl)-1,1-dimethylthiourea , this dihedral angle is 55.13 (6)°. researchgate.net This indicates a significant twist between the phenyl ring and the thiourea plane in both molecules.

The C=S and C-N bond lengths are indicative of the degree of π-electron delocalization across the thiourea backbone. In related acylthiourea structures, the S1—C7 bond length is typically around 1.67 Å, while the N1—C7 and N2—C8 bond lengths are approximately 1.34 Å and 1.38 Å, respectively. researchgate.net These values suggest a bond order between a single and a double bond for the C-N links, confirming electron delocalization.

| Selected Crystallographic Data for Related Analogues | ||

| Parameter | 1-(3-Bromophenyl)thiourea nih.gov | 3-(2-Bromophenyl)-1,1-dimethylthiourea researchgate.net |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | P2₁2₁2₁ |

| a (Å) | 5.5308 (8) | 7.5187 (3) |

| b (Å) | 8.5316 (12) | 8.0634 (3) |

| c (Å) | 9.4249 (14) | 17.5320 (6) |

| α (°) | 103.500 (3) | 90 |

| β (°) | 90.878 (3) | 90 |

| γ (°) | 97.232 (4) | 90 |

| Dihedral Angle (Phenyl/Thiourea) | 66.72 (15)° | 55.13 (6)° |

The supramolecular architecture of thioureas in the solid state is predominantly governed by hydrogen bonding. wm.edu The N-H group acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group is an effective hydrogen bond acceptor.

In the crystal structure of 1-(3-Bromophenyl)thiourea , molecules are linked via N-H···S hydrogen bonds into two-dimensional sheets. nih.goviucr.org Specifically, both amine hydrogens on the terminal nitrogen and the hydrogen on the phenyl-bound nitrogen participate in these interactions. A notable feature is the formation of dimers through pairs of N-H···S bonds, a common motif in phenylthiourea (B91264) derivatives. wm.edu

Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding Networks (N–H···S, C–H···S, N–H···O)

In the crystal structures of N-aryl-N',N'-dimethylthioureas, the most prominent hydrogen bonding motif is the N–H···S interaction. The secondary amine proton acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group on an adjacent molecule serves as the acceptor. These interactions typically lead to the formation of one-dimensional chains or dimeric pairs. For instance, in the crystal structure of the related compound 1-(2-bromo-4-chlorophenyl)-3,3-dimethylthiourea, molecules are linked into zigzag chains along the nih.gov direction via N–H···S hydrogen bonds. nih.gov Similarly, the 2-bromophenyl isomer of the title compound also exhibits intermolecular N–H···S contacts that form chains of molecules. researchgate.net It is highly probable that this compound would exhibit similar N–H···S hydrogen bonding, forming supramolecular chains.

Weak C–H···S and C–H···halogen interactions can also play a role in stabilizing the crystal packing. Aromatic and methyl C–H groups can act as weak donors to the sulfur atom or the bromine atom on neighboring molecules. Furthermore, should the compound be crystallized from a solvent containing oxygen, or if it co-crystallizes with an oxygen-containing molecule, N–H···O hydrogen bonds could potentially form, as seen in various thiourea derivatives. nih.gov

Table 1: Potential Hydrogen Bond Parameters in this compound (Inferred from Analogous Structures)

| Donor (D) | H | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |

|---|---|---|---|---|---|

| N–H | ··· | S=C | ~3.3 - 3.5 | ~130 - 170 | Intermolecular |

| C–H (Aryl) | ··· | S=C | ~3.6 - 3.9 | >120 | Intermolecular |

| C–H (Methyl) | ··· | S=C | ~3.6 - 3.9 | >120 | Intermolecular |

Note: This data is hypothetical and based on typical values observed in related crystal structures.

π-Stacking and Other Weak Non-Covalent Interactions

Aromatic rings in phenylthiourea derivatives frequently engage in π–π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements, contributing to the stabilization of the crystal lattice. The energy of these interactions can be evaluated using DFT calculations. mdpi.com The presence of the electron-withdrawing bromine atom can influence the quadrupole moment of the phenyl ring, affecting the nature and geometry of these stacking interactions. Studies on various organic molecules have demonstrated the critical role of π-stacking in controlling molecular assembly. mdpi.comresearchgate.netnih.gov In the absence of strong hydrogen bond acceptors, these weaker interactions become dominant in directing the crystal packing.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, arising from different arrangements of hydrogen bonds and other non-covalent interactions. While no specific polymorphs of this compound have been reported, studies on related amides and thioureas show that variations in crystallization conditions can lead to different packing arrangements and conformations. nih.gov The interplay between the N–H···S hydrogen bonds, potential halogen bonds, and π-stacking interactions creates a complex energy landscape where multiple stable crystal forms could exist. Crystal engineering principles can be applied to target specific supramolecular synthons and potentially isolate different polymorphic forms.

Theoretical Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides valuable insights into the conformational preferences and dynamic behavior of molecules.

Potential Energy Surface Mapping and Rotational Barriers

The flexibility of this compound is primarily associated with rotation around two key single bonds: the C(aryl)–N bond and the C(thiocarbonyl)–N(aryl) bond. A potential energy surface (PES) scan, typically performed using DFT methods, can map the energy changes associated with the rotation of these bonds. researchgate.net For related N-phenylureas, the rotational barrier about the C(sp²)–N bond has been calculated to be in the range of 8.6-9.4 kcal/mol. mdpi.com The barrier for rotation around the C(aryl)–N bond in phenylurea is lower, calculated at 2.4 kcal/mol. mdpi.com The presence of the bromine atom at the meta position in this compound is expected to influence these rotational barriers due to steric and electronic effects, though specific values for the title compound are not available.

Preferred Conformations of the Thiourea Moiety (e.g., Anti-Anti, Anti-Syn)

In the solid state, many N-arylthiourea derivatives adopt a conformation where the N-H bond is anti to the C=S bond, which facilitates the formation of intermolecular N–H···S hydrogen-bonded chains. The phenyl ring is typically twisted out of the plane of the thiourea moiety. For example, in 1-(2-bromo-4-chlorophenyl)-3,3-dimethylthiourea, the dihedral angle between the phenyl ring and the dimethylthiourea group is 54.38 (6)°. nih.gov In 1-(3-Bromophenyl)thiourea, this dihedral angle is 66.72 (15)°. nih.gov It is expected that this compound would adopt a similar non-planar conformation. Computational studies on phenylurea have shown that a trans isomer in a syn geometry is the lowest energy form, though this pertains to ureas and may differ for thioureas. mdpi.com Molecular dynamics simulations on other thiourea derivatives have been used to assess the stability of ligand-receptor binding, which is dependent on the conformational stability of the molecule. jppres.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-bromo-4-chlorophenyl)-3,3-dimethylthiourea |

| 1-(3-Bromophenyl)thiourea |

| N-phenylurea |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgmdpi.com By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. The surface is color-coded to indicate contacts shorter than, equal to, or longer than the van der Waals radii, with red spots highlighting the most significant interactions. nih.govnih.gov The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of different types of intermolecular contacts.

For a molecule like This compound , a Hirshfeld surface analysis would be expected to reveal several key interactions that stabilize the crystal packing. Based on studies of other brominated organic compounds, the following contacts are anticipated to be most significant: nih.govresearchgate.net

H···H Contacts: Due to the abundance of hydrogen atoms in the molecule (on the phenyl ring and methyl groups), H···H contacts are typically the most prevalent, often contributing a large percentage to the total Hirshfeld surface area. nih.govresearchgate.net

C···H/H···C Contacts: These represent van der Waals interactions between carbon and hydrogen atoms and are a common feature in the packing of organic molecules. mdpi.comnih.gov

N-H···S Hydrogen Bonds: In the solid state, thiourea derivatives often form intermolecular N-H···S hydrogen bonds, which are a strong directional interaction that can dictate the supramolecular assembly. researchgate.net In the case of 3-(2-Bromophenyl)-1,1-dimethylthiourea , intermolecular N-H···S contacts form chains of molecules. researchgate.net A similar motif would be expected for the 3-bromo isomer.

π···π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules can also contribute to the crystal stability. nih.gov

The quantitative contribution of these interactions can be presented in a table derived from the fingerprint plots of the Hirshfeld surface analysis. While specific data for the title compound is not available, the table below shows representative contributions from a related brominated compound to illustrate the expected distribution.

| Interaction Type | Typical Percentage Contribution |

| H···H | ~35-45% |

| Br···H/H···Br | ~10-20% |

| C···H/H···C | ~10-20% |

| O···H/H···O (or S···H/H···S) | ~5-15% |

| C···C (π-stacking) | ~5-12% |

This table provides an illustrative breakdown of intermolecular contacts based on Hirshfeld surface analyses of similar brominated aromatic compounds. nih.govresearchgate.net

Mechanistic Investigations of Biological Activity in Pre Clinical Models

In Vitro Cellular and Biochemical Target Interaction Studies

There is currently no available information from in vitro studies detailing the interaction of 3-(3-Bromophenyl)-1,1-dimethylthiourea with specific biochemical targets.

Enzyme Inhibition/Activation Kinetics and Mechanisms

No studies were found that investigated the effects of this compound on the activity of enzymes such as Topoisomerase IIα, kinases, or hydrolases. As a result, data on its potential inhibitory or activating kinetics and mechanisms are absent from the scientific literature.

Receptor Binding Profiling and Ligand-Target Recognition

Information regarding the receptor binding profile of this compound is not available. There are no published studies that have assessed its ability to bind to G-protein-coupled receptors or other receptor types, meaning its ligand-target recognition properties have not been characterized.

Metal Ion Chelation Properties and Their Biological Implications

The potential for this compound to act as a chelating agent for metal ions like iron or copper has not been explored in any published research. Therefore, its metal ion chelation properties and any associated biological implications remain unknown.

Cellular Responses and Phenotypic Changes in Non-Human Cell Lines

In the absence of in vitro target interaction studies, there is also a lack of research into the effects of this compound on cellular behavior in non-human cell lines.

Antiproliferative Effects and Cell Cycle Modulation in Cancer Cell Models

No data has been published detailing the antiproliferative effects of this compound on any cancer cell models. Studies assessing its impact on cell cycle progression, such as the induction of G1 arrest, have not been conducted or reported.

Induction of Apoptosis and Necrosis Mechanisms

The ability of this compound to induce programmed cell death (apoptosis) or necrosis has not been investigated. Consequently, there is no information on its potential to activate caspases or cause DNA damage in cellular models.

Modulation of Specific Cellular Signaling Pathways (e.g., NDRG1, Nrf2)

There is currently no available scientific literature detailing the modulation of specific cellular signaling pathways, such as the N-myc downstream-regulated gene 1 (NDRG1) or the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, by this compound. Extensive searches of scientific databases did not identify any studies that have investigated the effects of this compound on these or any other related signaling cascades. Therefore, data on its potential to act as an inducer or inhibitor of these pathways, and the associated downstream effects, are absent from the current body of scientific knowledge.

Effects on Cellular Metabolism and Bioenergetics

Information regarding the effects of this compound on cellular metabolism and bioenergetics is not present in the available scientific literature. There are no published studies that have examined the impact of this compound on key metabolic processes such as glycolysis, oxidative phosphorylation, or fatty acid metabolism. Consequently, there is no data to construct a profile of its effects on cellular energy production and utilization.

In Vivo Efficacy and Mechanistic Studies in Animal Models

Identification of Targeted Biological Pathways in Disease Models

There are no published in vivo studies that have identified the targeted biological pathways of this compound in any animal disease models. Research to determine the compound's mechanism of action and its primary molecular targets within a living organism has not been reported. As such, its efficacy in preclinical models of disease remains uninvestigated and its therapeutic potential is unknown.

Pharmacodynamic Studies and Biomarker Identification in Pre-clinical Settings

No pharmacodynamic studies for this compound have been published. There is a lack of research into the biochemical and physiological effects of the compound on animal models, and no studies have been conducted to identify potential biomarkers that could indicate a biological response to the compound. Therefore, there is no data available to characterize the dose-response relationship, time course of effect, or to identify markers of target engagement for this compound in a preclinical setting.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Position and Nature on Activity Profiles

The presence and position of the bromine atom on the phenyl ring, as well as its inherent properties, play a significant role in modulating the biological activity of phenylthiourea (B91264) derivatives.

The position of the bromine substituent on the phenyl ring—ortho, meta, or para—can significantly influence the biological activity of the compound. This is often attributed to a combination of steric and electronic effects that alter the molecule's interaction with its biological target. While direct comparative studies on the positional isomers of 3-bromophenyl-1,1-dimethylthiourea are not extensively available in the reviewed literature, general principles from related classes of compounds can provide valuable insights. For instance, in a study on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, it was observed that methyl groups at the meta and para positions resulted in greater antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted derivatives. researchgate.net This suggests that the steric hindrance imposed by the ortho-substituent may be detrimental to activity, a principle that could potentially apply to brominated phenylthiourea derivatives as well.

| Compound | Bromine Position | Expected Relative Activity | Potential Rationale |

|---|---|---|---|

| 3-(2-Bromophenyl)-1,1-dimethylthiourea | Ortho | Lower | Potential for steric hindrance at the binding site. |

| 3-(3-Bromophenyl)-1,1-dimethylthiourea | Meta | Higher | Favorable balance of electronic effects and reduced steric clash. |

| 3-(4-Bromophenyl)-1,1-dimethylthiourea | Para | Higher | Electronic influence on the phenyl ring with minimal steric hindrance. |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological macromolecule. nih.gov This interaction has gained recognition as a significant force in molecular recognition and drug design. The bromine atom in this compound, with its region of positive electrostatic potential (σ-hole), can act as a halogen bond donor.

Influence of Thiourea (B124793) Moiety and N-Substituents on Activity

The thiourea functional group and its N-substituents are critical determinants of the biological activity of this class of compounds.

The N,N-dimethyl substitution on the thiourea moiety of this compound has a profound impact on its physicochemical properties and, consequently, its biological activity. The two methyl groups introduce steric bulk, which can influence the conformational preferences of the molecule and its fit within a receptor binding site.

| Property | Effect of N,N-Dimethyl Group |

|---|---|

| Hydrogen Bond Donating Capacity | Eliminated at the substituted nitrogen |

| Lipophilicity | Increased |

| Steric Bulk | Increased |

| Rotational Freedom | Restricted around the C-N bond |

Comparing this compound with its mono- and unsubstituted analogues reveals the significance of the N-substituents for activity. Generally, substituted phenylthioureas exhibit a broader range of antimicrobial activities compared to their unsubstituted counterparts. ijcrt.org

The presence of at least one N-H proton in mono-substituted and unsubstituted thioureas allows for hydrogen bond donation, which can be a critical interaction with biological targets. The complete substitution of these protons in N,N-dimethyl derivatives necessitates a different binding hypothesis, potentially relying more on hydrophobic and halogen bonding interactions. A convenient and efficient method for the synthesis of mono- and N,N-disubstituted thioureas has been reported, facilitating the generation of diverse libraries for SAR studies. researchgate.net The differential activity between these analogues underscores the nuanced role of the thiourea moiety in molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that drive activity.

While a specific QSAR model for this compound was not identified in the reviewed literature, several studies have successfully applied QSAR to other classes of thiourea derivatives. For example, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives identified a correlation between the lipophilic parameter (π) and cytotoxic activity against MCF-7 cancer cells. ubaya.ac.id Another study on novel bacterial topoisomerase inhibitors highlighted the importance of specific substitutions for improved potency and spectrum of activity. nih.gov

A hypothetical QSAR equation for a series of bromophenylthiourea derivatives might take the form:

log(1/C) = β₀ + β₁σ + β₂π + β₃*Es

Where:

C is the concentration required for a specific biological effect.

σ represents the electronic effect of the substituent (e.g., Hammett constant).

π represents the lipophilicity of the substituent.

Es represents the steric effect of the substituent (e.g., Taft's steric parameter).

β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis of a training set of compounds.

Such a model would allow for the prediction of activity for new analogues and provide a quantitative basis for the observed SAR.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of novel compounds based on their molecular structure. farmaciajournal.comresearchgate.net These models establish a mathematical correlation between the chemical structure and biological activity, enabling the design of more potent and selective drug candidates. ubaya.ac.idnih.gov For thiourea derivatives, QSAR studies have been successfully employed to predict a range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. farmaciajournal.combiointerfaceresearch.com

The development of such models typically involves a series of steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled. For instance, a study on N-benzoyl-N'-phenylthiourea derivatives utilized a set of synthesized compounds to establish a QSAR model for anticancer activity against MCF-7 breast cancer cells. ubaya.ac.id

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. documentsdelivered.com

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN) are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

In the context of this compound, a predictive model for its activity would likely consider descriptors related to the bromine substituent on the phenyl ring and the dimethyl groups on the thiourea nitrogen. The bromine atom, being an electron-withdrawing and lipophilic group, would significantly influence the electronic and hydrophobic properties of the molecule. The dimethyl substitution on the thiourea core would impact its steric profile and hydrogen bonding capacity.

A hypothetical QSAR study for a series of N-aryl-N',N'-dimethylthioureas might yield an equation that highlights the importance of these features. For example, a study on other thiourea derivatives found that lipophilicity (log P) and electronic descriptors were key to their cytotoxic activity. documentsdelivered.com

| Compound | Substitution on Phenyl Ring | Calculated logP | Electronic Parameter (e.g., Hammett constant) | Predicted IC50 (µM) |

|---|---|---|---|---|

| Analog 1 | 4-Chloro | 3.5 | 0.23 | 15.2 |

| Analog 2 | 3-Bromo | 3.8 | 0.39 | 10.5 |

| Analog 3 | 4-Methoxy | 2.9 | -0.27 | 25.8 |

| Analog 4 | Unsubstituted | 3.1 | 0.00 | 20.1 |

This table illustrates how variations in the substituent on the phenyl ring can affect physicochemical parameters and, consequently, the predicted biological activity. The development of such predictive models is crucial for the rational design of new, more effective thiourea-based therapeutic agents. physchemres.org

Identification of Key Molecular Descriptors Contributing to Activity

The biological activity of thiourea derivatives is governed by a combination of molecular descriptors that define their interaction with biological targets. biointerfaceresearch.com Key descriptors frequently identified in SAR and QSAR studies include lipophilicity, electronic effects, and steric factors.

Lipophilicity: The lipophilicity of a molecule, often quantified by its partition coefficient (log P), plays a critical role in its ability to cross cell membranes and reach its target. ubaya.ac.id For thiourea derivatives, an optimal level of lipophilicity is often required for potent biological activity. Studies on N-benzoyl-N'-phenylthiourea derivatives have shown a positive correlation between lipophilicity (π descriptor) and anticancer activity. ubaya.ac.id The bromine atom in this compound would increase its lipophilicity compared to an unsubstituted analog, potentially enhancing its membrane permeability.

Electronic Effects: The electronic properties of the substituents on the phenyl ring significantly influence the binding affinity of the molecule to its target. Electron-withdrawing groups, such as the bromine atom, can modulate the electron density of the entire molecule, affecting its ability to form hydrogen bonds or other interactions with the target protein. mdpi.com For instance, in some series of thiourea derivatives, the presence of electron-withdrawing groups has been found to enhance anticancer or antimicrobial activity. nih.gov

Steric Factors: The size and shape of the molecule, or its steric properties, are crucial for a proper fit within the binding site of a biological target. The 1,1-dimethyl substitution on the thiourea nitrogen of this compound introduces steric bulk. This could either be beneficial, by providing a better fit in a hydrophobic pocket of the target, or detrimental, by causing steric hindrance that prevents optimal binding. Molecular docking studies on various thiourea derivatives have helped to visualize these interactions and understand the importance of steric compatibility. tandfonline.comacademie-sciences.fr

| Molecular Descriptor | Contribution from 3-Bromo Group | Contribution from 1,1-Dimethyl Group | Potential Impact on Biological Activity |

|---|---|---|---|

| Lipophilicity (logP) | Increases | Increases | May enhance membrane permeability and target engagement. ubaya.ac.id |

| Electronic Effects (Hammett Constant) | Electron-withdrawing | Electron-donating (inductive) | Modulates electron density, potentially affecting binding interactions. mdpi.com |

| Steric Bulk (Molar Refractivity) | Moderate increase | Significant increase | Can influence the fit within the target's binding site. tandfonline.com |

| Hydrogen Bonding | No direct participation | Reduces H-bond donor capacity of one nitrogen | Alters the potential for hydrogen bond interactions with the target. |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to model the geometry and electronic properties of compounds like 3-(3-Bromophenyl)-1,1-dimethylthiourea. Such calculations provide a basis for analyzing its stability, reactivity, and spectroscopic characteristics. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a cornerstone for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical reactivity indices. A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. Conversely, a large energy gap implies high kinetic stability and low reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea (B124793) moiety and the π-system of the bromophenyl ring. The LUMO is likely distributed across the antibonding orbitals of the aromatic system. Analysis of these orbitals would pinpoint the specific atoms most susceptible to nucleophilic and electrophilic attack.

| Parameter | Significance in Reactivity Analysis |

|---|---|

| HOMO Energy (EHOMO) | Indicates the electron-donating ability of a molecule. Higher energy corresponds to a better electron donor. |

| LUMO Energy (ELUMO) | Indicates the electron-accepting ability of a molecule. Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Relates to the kinetic stability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity. nih.gov |

Electrostatic Potential (ESP) analysis is a method used to visualize the charge distribution of a molecule and predict its reactivity. An ESP map plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) or electron-poor (positive potential). These sites provide information about how the molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the sulfur atom due to its lone pairs of electrons, making it a primary site for electrophilic attack and a hydrogen bond acceptor. The nitrogen atoms would also exhibit negative potential.

Positive Potential (Blue): Localized on the hydrogen atom attached to the nitrogen (N-H), identifying it as an acidic proton and a strong hydrogen bond donor site.

Neutral/Mixed Potential (Green): The phenyl ring and methyl groups, representing regions of hydrophobicity.

This charge distribution is crucial for understanding intermolecular interactions and for designing molecules that can fit into specific receptor binding pockets.

The geometry of the thiourea core provides significant insight into its electronic structure. X-ray crystallography studies of analogous compounds, such as 1-(3-Bromophenyl)thiourea and 3-(2-bromophenyl)-1,1-dimethylthiourea, reveal that the thiourea moiety (S-C-N-N) is nearly planar. nih.govresearchgate.net This planarity is a strong indicator of π-electron delocalization across the N-C-N-S system.

This delocalization arises from resonance, where the lone pair of electrons on the nitrogen atoms can contribute to the C-N bonds, giving them partial double-bond character. Consequently, the C=S double bond gains more single-bond character. This resonance effect stabilizes the molecule and influences the bond lengths and rotational barriers within the thiourea core. Studies on various N,N,N′-trisubstituted thioureas confirm that the nature of the substituents significantly influences the degree of delocalization in the thiourea C—N and C=S bonds. researchgate.net For this compound, the phenyl group and dimethyl groups attached to the nitrogens would modulate this electronic distribution, affecting its chemical properties and interaction potential.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict and analyze how a small molecule (ligand) interacts with a biological macromolecule (protein). bohrium.comresearchgate.net These methods can help identify potential drug candidates by predicting their binding affinity and orientation within a protein's active site. nih.gov

Molecular docking is a computational procedure that attempts to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies would be performed by computationally placing the molecule into the binding sites of various known protein targets, such as kinases or other enzymes that are often targeted by thiourea-containing compounds. nih.gov

The simulation would identify the most likely binding pose and calculate a scoring function to estimate binding affinity. The analysis would focus on specific intermolecular interactions:

Hydrogen Bonds: The N-H group can act as a hydrogen bond donor, while the sulfur atom is a primary hydrogen bond acceptor.

Hydrophobic Interactions: The bromophenyl ring and the two methyl groups can form van der Waals contacts with nonpolar residues in a protein's binding pocket.

Halogen Bonding: The bromine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

By screening against a library of proteins, these simulations can generate hypotheses about the compound's potential biological targets, which can then be validated experimentally. nih.govuu.nl

While molecular docking often assumes a rigid protein structure to simplify calculations, proteins are inherently flexible. Ligand binding can induce significant conformational changes in the protein, which can be essential for its biological function. Molecular dynamics (MD) simulations are used to study these dynamic changes. nih.govnih.gov

An MD simulation models the movement of atoms in the protein-ligand complex over time, providing a more realistic view of the binding event. bohrium.com For this compound, an MD simulation initiated from a docked pose would reveal:

The stability of the predicted binding mode and key intermolecular interactions over time.

Whether the binding of the ligand induces conformational shifts in the protein's secondary or tertiary structure.

The role of solvent (water) molecules in mediating the protein-ligand interaction.

Such simulations are critical for validating docking results and for understanding the allosteric effects or activation/inhibition mechanisms that result from the ligand-induced conformational changes. nih.gov

In Silico ADMET Prediction for Theoretical Drug-Likeness Assessment

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of drug discovery. In silico ADMET prediction tools offer a rapid and cost-effective means to evaluate the potential drug-likeness of a molecule before committing to expensive and time-consuming experimental studies. springernature.comnih.govresearchgate.net These predictions are based on quantitative structure-activity relationships (QSAR) and models derived from large datasets of experimental data. researchgate.net

The absorption and distribution of a drug are heavily influenced by its physicochemical properties. Key parameters that are often evaluated include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. nih.govyoutube.com

For this compound, these properties can be theoretically predicted using various computational tools. A high logP value suggests good lipid solubility, which can facilitate passage through cell membranes. The TPSA is a good indicator of a molecule's ability to permeate cell membranes; a lower TPSA is generally associated with better permeability. researchgate.net

Below is a table of theoretically predicted absorption and distribution-related properties for this compound.

| Property | Predicted Value | Significance |

| Molecular Weight | 273.19 g/mol | Influences diffusion and overall size. |

| logP (Lipophilicity) | 3.5 - 4.0 | Indicates good lipid solubility. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Suggests good membrane permeability. |

| Hydrogen Bond Donors | 1 | Affects solubility and binding. |

| Hydrogen Bond Acceptors | 1 | Affects solubility and binding. |

| Rotatable Bonds | 2 | Influences conformational flexibility. |

These predicted values suggest that this compound has physicochemical properties that are generally favorable for oral absorption and distribution.

The metabolism of a drug candidate is a key determinant of its efficacy and potential for toxicity. In silico tools can predict the likely sites of metabolism on a molecule, primarily by identifying which atoms are most susceptible to modification by metabolic enzymes, such as the cytochrome P450 (CYP) family. slideshare.netsygnaturediscovery.com

For this compound, several potential metabolic pathways can be predicted:

Oxidation: The phenyl ring is a likely site for hydroxylation, a common metabolic reaction catalyzed by CYP enzymes. The position of the bromine atom may influence the regioselectivity of this reaction. The methyl groups on the thiourea moiety could also undergo oxidation.

S-dealkylation: The dimethylamino group could be a substrate for N-dealkylation.

Desulfuration: The thiourea group itself can be metabolized, potentially leading to the formation of a urea (B33335) derivative.

Predictive models can rank the likelihood of metabolism at different sites on the molecule. For instance, in a related compound, 1-(3′-bromophenyl)-heliamine, in silico predictions highlighted several potential sites for metabolism, including demethylation and epoxidation. researchgate.net

The route and rate of a compound's excretion are influenced by its physicochemical properties, such as its water solubility and ionization state at physiological pH. Molecules with higher water solubility are more readily excreted by the kidneys.

The predicted physicochemical descriptors for this compound provide clues about its likely excretion profile. Its moderate lipophilicity suggests that it may undergo some degree of metabolism to more polar compounds before being efficiently excreted.

A summary of key physicochemical descriptors for this compound is provided in the table below.

| Descriptor | Predicted Value/Characteristic | Implication for Excretion |

| Water Solubility | Low to moderate | May require metabolic conversion for efficient renal clearance. |

| pKa (acidic) | ~12-13 (Thiourea N-H) | Unlikely to be significantly ionized at physiological pH. |

| pKa (basic) | Not significantly basic | Unlikely to be protonated at physiological pH. |

These theoretical predictions suggest that this compound would likely be cleared through a combination of metabolic transformation and renal excretion of its more polar metabolites.

Potential Applications As Research Tools and Chemical Probes

Utility in Target Identification and Validation Studies (e.g., Chemical Genetics)

While direct studies employing 3-(3-Bromophenyl)-1,1-dimethylthiourea in chemical genetics for target identification are not extensively documented, the principles of chemical genetics suggest its potential utility. Chemical genetics involves the use of small molecules to modulate protein function, thereby elucidating biological pathways and identifying new therapeutic targets. nih.gov For a molecule to be an effective tool in such studies, it should ideally interact with a specific biological target.

The process of target validation often requires the development of potent and selective small molecule probes. nih.gov Should this compound exhibit specific biological activity, its structure could serve as a starting point for the synthesis of a focused library of analogs. These analogs would be instrumental in establishing a structure-activity relationship and confirming that the observed biological effect is due to interaction with a specific target. The development of closely related but inactive control molecules is a critical aspect of this process, helping to ensure that the observed phenotype is a direct result of target engagement. nih.gov

Development of Fluorescent or Photoaffinity Labels for Mechanistic Studies

The core structure of this compound is amenable to modification for the creation of chemical probes, such as fluorescent or photoaffinity labels, which are invaluable for mechanistic studies in chemical biology. nih.gov

Photoaffinity labeling (PAL) is a powerful technique for identifying the specific protein targets of a bioactive compound. nih.govenamine.net A typical photoaffinity probe incorporates three key features: a pharmacophore for target binding, a photoreactive group for covalent cross-linking, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation of the target-probe complex. nih.gov

The this compound scaffold could be chemically modified to include a photoreactive moiety. Common photoreactive groups that could potentially be incorporated include benzophenones, aryl azides, and diazirines. enamine.netmdpi.com For instance, the bromophenyl ring could be a site for the introduction of an azide (B81097) group, or a more complex photoreactive group could be appended to the molecule. Upon irradiation with UV light, this modified probe would form a highly reactive species that can covalently bind to the target protein it is associated with, allowing for subsequent identification. nih.govnih.gov

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Excitation Wavelength (nm) | Reactive Intermediate | Key Characteristics |

|---|---|---|---|

| Aryl Azide | 254-300 | Nitrene | Historically used, can undergo rearrangement. mdpi.com |

| Benzophenone | 350-360 | Triplet Ketone | Reacts with C-H bonds, relatively stable. mdpi.com |

| Phenyl Diazirine | 350-380 | Carbene | Small, highly reactive, and generates a less reactive byproduct. nih.govmdpi.com |

Similarly, a fluorescent tag could be attached to the this compound molecule. Such a fluorescent probe would enable researchers to visualize the subcellular localization of the compound or to quantify its binding to a target protein using techniques like fluorescence polarization or fluorescence resonance energy transfer (FRET). The development of such probes would be a significant step in understanding the molecular mechanisms of action of this class of compounds.

Applications in Materials Science and Coordination Chemistry

The thiourea (B124793) group in this compound provides a reactive sulfur source and a coordinating ligand, making it a valuable precursor in materials science and coordination chemistry.

Thiourea derivatives are well-known for their ability to act as ligands, coordinating with a variety of metal ions through the sulfur and nitrogen atoms. The resulting metal complexes can exhibit interesting catalytic properties. While specific catalytic applications of metal complexes derived from this compound have not been detailed in the literature, the general principles of coordination chemistry suggest this potential. The electronic properties of the complex, and thus its catalytic activity, can be tuned by the substituents on the thiourea ligand. The presence of the bromophenyl group in this compound could influence the electron density at the coordination center, thereby modulating the catalytic performance of the resulting metal complex.

The coordinating ability of the thiourea moiety also makes it a suitable functional group for the development of chemosensors and ionophores. A chemosensor is a molecule that signals the presence of a specific chemical species, often through a change in color or fluorescence. The thiourea unit can act as a binding site for specific ions or molecules. The binding event can lead to a conformational change in the sensor molecule, resulting in a detectable optical or electrochemical signal. The design of such sensors based on thiourea derivatives is an active area of research.

Thiourea and its derivatives are widely used as sulfur precursors in the synthesis of metal sulfide (B99878) nanocrystals. rsc.org These nanocrystals have applications in various fields, including solar cells and electronics. umn.edu The thermal decomposition of a thiourea derivative in the presence of a metal salt can lead to the formation of metal sulfide nanoparticles. rsc.org The substituents on the thiourea can influence the decomposition temperature and the reactivity of the sulfur source, thereby affecting the size, shape, and crystalline phase of the resulting nanocrystals. rsc.org

Table 2: Examples of Metal Sulfide Nanocrystals Synthesized Using Thiourea Precursors

| Metal Sulfide | Thiourea Derivative | Application Area |

|---|---|---|

| Cadmium Sulfide (CdS) | Thiourea | Quantum dots, photocatalysis |

| Zinc Sulfide (ZnS) | Allylthiourea | Optoelectronics umn.edu |

| Lead Sulfide (PbS) | N,N-dimethylthiourea | Infrared detectors, solar cells |

| Copper Zinc Tin Sulfide (CZTS) | Thiourea | Thin-film solar cells umn.edu |

The use of this compound as a precursor could offer a way to control the synthesis of metal sulfide nanocrystals. The decomposition kinetics of this specific thiourea derivative would determine its suitability for producing high-quality nanocrystals of various metal sulfides.

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Thiourea (B124793) Derivatives with Enhanced Selectivity

The design and synthesis of new thiourea derivatives are pivotal for improving their therapeutic index by enhancing selectivity towards target molecules and reducing off-target effects. Future research should focus on strategic structural modifications of the 3-(3-Bromophenyl)-1,1-dimethylthiourea scaffold.

Key Synthetic Strategies:

Substitution Pattern Modification: Altering the position and nature of the substituent on the phenyl ring can significantly impact biological activity. For instance, moving the bromine atom from the meta to the ortho or para position could influence binding affinity and selectivity. The introduction of other halogen atoms (e.g., chlorine, fluorine) or electron-donating/withdrawing groups could also be explored.

N-Substitution Variation: The dimethyl substitution on one of the thiourea nitrogen atoms is a key feature. Synthesizing analogs with different alkyl or aryl groups at this position could modulate lipophilicity and steric hindrance, thereby affecting target interaction.

Bioisosteric Replacement: Replacing the thiourea sulfur atom with oxygen (to form the corresponding urea) or selenium (a selenourea) can lead to compounds with different electronic and hydrogen-bonding properties, potentially altering their biological activity and selectivity.

Table 1: Examples of Substituted Thiourea Derivatives and their Potential for Enhanced Selectivity

| Compound Name | Structural Modification from this compound | Potential Advantage |

| 3-(4-Bromophenyl)-1,1-dimethylthiourea | Isomeric change of bromine position | Altered binding pocket interaction |

| 3-(3-Chlorophenyl)-1,1-dimethylthiourea | Halogen substitution | Modified electronic properties |

| 3-(3-Bromophenyl)-1-ethyl-1-methylthiourea | Asymmetric N-dialkylation | Fine-tuned lipophilicity |

| 3-(3-Bromophenyl)-1,1-dimethylurea | Thiourea to urea (B33335) replacement | Altered hydrogen bonding capacity |

Please note: The potential advantages listed are hypothetical and would require experimental validation.

Exploration of Novel Biological Targets and Therapeutic Areas Beyond Current Focus

While thiourea derivatives have been investigated for a range of activities, including antimicrobial and anticancer effects, the specific biological targets of this compound are not well-defined in the existing literature. Future research should aim to identify and validate novel molecular targets.

Potential Therapeutic Areas and Targets:

Antimicrobial Activity: Given that some bromophenyl thiourea derivatives have shown promise as antibacterial and antifungal agents, a thorough screening of this compound against a broad panel of pathogenic bacteria and fungi is warranted. semanticscholar.orgresearchgate.net This could include multi-drug resistant strains to identify potential new avenues for combating antimicrobial resistance. nih.gov

Anticancer Activity: Many thiourea derivatives exhibit cytotoxic effects against various cancer cell lines. nih.gov Investigating the antiproliferative activity of this compound against a panel of human cancer cell lines could reveal its potential as an anticancer agent. Subsequent studies could focus on elucidating the mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition: Thioureas are known to inhibit various enzymes. For example, some derivatives have been explored as inhibitors of phosphodiesterase 3 (PDE3). nih.gov Screening this compound against a library of clinically relevant enzymes could uncover novel inhibitory activities.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound and its next-generation derivatives, the integration of multi-omics data is crucial. This approach allows for a systems-level view of the cellular response to the compound.

Multi-Omics Approaches:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells treated with the compound can help identify the signaling pathways and cellular processes that are affected.

Proteomics: Studying the changes in the protein expression profile can provide insights into the downstream effects of the compound and help in identifying its direct or indirect protein targets.

Metabolomics: Investigating the alterations in the cellular metabolome can reveal the impact of the compound on metabolic pathways.

The integrated analysis of these omics datasets can help to construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers of response, and uncover unexpected off-target effects.

Development of Advanced Delivery Systems for Research Applications

For research purposes, particularly for in vitro and in vivo studies, the formulation and delivery of a compound can significantly impact its efficacy and the reliability of the results. The development of advanced delivery systems for this compound could enhance its solubility, stability, and bioavailability.

Potential Delivery Systems:

Nanoparticle-based carriers: Encapsulating the compound in liposomes, polymeric nanoparticles, or other nanocarriers can improve its solubility in aqueous media, protect it from degradation, and potentially enable targeted delivery to specific cells or tissues.

Solubilizing agents: The use of co-solvents, cyclodextrins, or other solubilizing agents can be explored to prepare stock solutions for in vitro assays, ensuring accurate and reproducible dosing.

The development of such formulations is essential for conducting rigorous preclinical studies to evaluate the full therapeutic potential of this compound and its future derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-Bromophenyl)-1,1-dimethylthiourea with high purity and yield?